Home > Products > Screening Compounds P35519 > 25-Hydroxy Montelukast
25-Hydroxy Montelukast - 200804-28-0

25-Hydroxy Montelukast

Catalog Number: EVT-1483434
CAS Number: 200804-28-0
Molecular Formula: C₃₅H₃₆ClNO₄S
Molecular Weight: 602.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound X is a potent and selective leukotriene D4 (LTD4) receptor antagonist []. Leukotrienes are inflammatory mediators that play a role in allergic reactions and asthma. By blocking LTD4 receptors, Compound X can inhibit the inflammatory response triggered by leukotrienes. This makes Compound X a valuable tool for studying inflammatory processes and developing potential treatments for inflammatory diseases.

Future Directions
  • Developing more efficient and cost-effective synthesis methods: Exploring alternative synthetic routes and optimizing reaction conditions could lead to more sustainable and economical production of Compound X [].

Montelukast Sodium (Singulair)

Compound Description: Montelukast sodium, marketed as Singulair, is a potent and selective leukotriene D4 receptor antagonist []. It exhibits strong inhibitory activity against the cysteinyl leukotriene CysLT1 receptor []. Montelukast sodium is used in the treatment of asthma and seasonal allergies by inhibiting the actions of leukotrienes, which are inflammatory mediators [, , ].

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 is a potent inflammatory mediator that plays a key role in asthma and allergic reactions []. It exerts its effects by binding to and activating specific receptors, primarily the CysLT1 receptor, leading to bronchoconstriction, mucus secretion, and airway inflammation [].

Relevance: While not structurally similar to the target compound, Leukotriene D4 is directly relevant due to its role as the endogenous ligand for the CysLT1 receptor. The target compound, 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, and its close analog, Montelukast Sodium, act as antagonists of this receptor, blocking the binding and effects of LTD4 []. Understanding the structure and function of LTD4 is crucial for comprehending the pharmacological actions and potential therapeutic benefits of the target compound in inflammatory diseases.

Methane Sulfonate of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Compound Description: This compound is a synthetic intermediate used in the production of Montelukast Sodium []. The methane sulfonate group acts as a leaving group in a subsequent reaction with the disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid, leading to the formation of the thioether linkage present in Montelukast sodium.

Relevance: The methane sulfonate derivative is structurally similar to both Montelukast Sodium and the target compound, 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid. It shares the same core structure, including the quinoline ring, the ethenyl linker, the two phenyl rings, and the propanol side chain. The presence of this compound as a synthetic intermediate in the production of Montelukast Sodium suggests that a similar synthetic route, involving a corresponding methane sulfonate derivative, might be employed for synthesizing the target compound [].

Overview

25-Hydroxy Montelukast is a significant metabolite of Montelukast, a widely used medication for asthma and allergic rhinitis. Montelukast acts as a leukotriene receptor antagonist, primarily targeting the cysteinyl leukotriene receptor 1 to reduce inflammation and bronchoconstriction. The compound is classified under the broader category of leukotriene receptor antagonists, which play a crucial role in managing respiratory conditions.

Source and Classification

Montelukast is synthesized from various chemical precursors and is primarily metabolized in the liver. The formation of 25-Hydroxy Montelukast occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP3A4, which plays a pivotal role in the sulfoxidation and hydroxylation processes of Montelukast . This classification places 25-Hydroxy Montelukast within the realm of pharmacologically active metabolites that contribute to the therapeutic effects of the parent drug.

Synthesis Analysis

Methods and Technical Details

The synthesis of 25-Hydroxy Montelukast involves multiple steps starting from the parent compound, Montelukast. The metabolic pathways include:

  1. Oxidative Metabolism: The primary pathway for the formation of 25-Hydroxy Montelukast is through oxidative metabolism by cytochrome P450 enzymes. Specifically, CYP3A4 catalyzes the hydroxylation at the 25-position of Montelukast, leading to the formation of this hydroxylated metabolite .
  2. Incubation Studies: In vitro studies often utilize human liver microsomes to assess the metabolic conversion of Montelukast into its hydroxylated forms, including 25-Hydroxy Montelukast. These studies help establish conditions such as substrate concentration and incubation time necessary for optimal metabolite formation .
  3. Analytical Techniques: Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the quantification and identification of 25-Hydroxy Montelukast in biological samples .
Molecular Structure Analysis

Structure and Data

The molecular structure of 25-Hydroxy Montelukast is characterized by a hydroxyl group (-OH) at the 25th carbon position of the Montelukast molecule. The chemical formula can be represented as C_35H_39ClN_2O_4S, reflecting its complex structure that includes a sulfonamide group and a quinoline moiety.

  • Molecular Weight: Approximately 603.22 g/mol.
  • Structural Formula: The presence of multiple functional groups contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 25-Hydroxy Montelukast primarily focus on its formation from Montelukast through oxidation:

  1. Hydroxylation Reaction:
    Montelukast+NADPHCYP3A425 Hydroxy Montelukast+NADP+\text{Montelukast}+\text{NADPH}\xrightarrow{\text{CYP3A4}}\text{25 Hydroxy Montelukast}+\text{NADP}^+
    This reaction highlights the role of NADPH as a reducing agent and CYP3A4 as a catalyst.
  2. Further Metabolism: Once formed, 25-Hydroxy Montelukast may undergo additional metabolic transformations, including conjugation with glucuronic acid or further oxidation, which can influence its pharmacokinetic properties .
Mechanism of Action

Process and Data

The mechanism by which 25-Hydroxy Montelukast exerts its effects is primarily related to its action on leukotriene receptors:

  • Leukotriene Receptor Antagonism: Similar to its parent compound, 25-Hydroxy Montelukast binds to cysteinyl leukotriene receptors, inhibiting their activation by endogenous leukotrienes such as leukotriene D4. This antagonistic action leads to decreased bronchoconstriction and reduced inflammatory responses in the airways .
  • Pharmacological Activity: The efficacy of 25-Hydroxy Montelukast in modulating airway inflammation has been demonstrated in various studies, contributing to its potential therapeutic benefits in treating asthma and allergic conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Generally soluble in organic solvents like methanol and acetonitrile but less soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data for 25-Hydroxy Montelukast may vary based on purity but typically falls within a range consistent with similar compounds.
Applications

Scientific Uses

  1. Pharmacokinetic Studies: Understanding the metabolism of Montelukast through its metabolites like 25-Hydroxy Montelukast is crucial for optimizing dosing regimens and predicting drug interactions .
  2. Clinical Research: Investigating the therapeutic implications of 25-Hydroxy Montelukast can provide insights into personalized medicine approaches for patients with varying responses to standard doses of Montelukast.
  3. Drug Development: Knowledge about this metabolite can inform future drug design efforts aimed at enhancing efficacy or reducing side effects associated with leukotriene receptor antagonists.

Properties

CAS Number

200804-28-0

Product Name

25-Hydroxy Montelukast

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C₃₅H₃₆ClNO₄S

Molecular Weight

602.18

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1

SMILES

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; Montelukast M3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.